molecular formula C8H5NO3 B034168 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole CAS No. 106253-13-8

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole

Cat. No. B034168
M. Wt: 163.13 g/mol
InChI Key: JPRCLWAEGDLSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and proteins involved in these processes.

Biochemical And Physiological Effects

Studies have shown that 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole in lab experiments is its fluorescence properties, which make it a useful tool for the detection of metal ions. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of research, such as materials science and nanotechnology.
In conclusion, 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic organic compound with potential applications in scientific research. Its unique properties make it a useful tool for the detection of metal ions and a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.

Synthesis Methods

Several methods have been reported for the synthesis of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole. One of the most common methods involves the reaction of 2-nitrophenol with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride. The resulting product is then subjected to a cyclization reaction using sulfuric acid, which yields 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole.

Scientific Research Applications

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, it has been reported to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

CAS RN

106253-13-8

Product Name

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g][1,2]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-9-12-7/h1-3H,4H2

InChI Key

JPRCLWAEGDLSHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C=NO3

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=NO3

synonyms

[1,3]Dioxolo[4,5-g]-1,2-benzisoxazole(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.